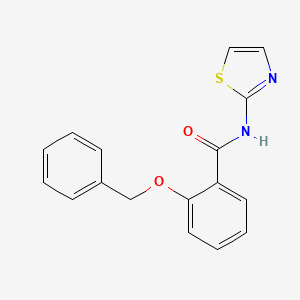

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar thiazole and benzamide derivatives typically involves a multi-step process, where key functionalities are introduced through condensation, cyclization, or substitution reactions. For instance, compounds with related structures have been synthesized using a one-pot, three-component synthesis in glycerol medium, highlighting the efficiency and environmentally friendly nature of modern synthetic methods (Thumula et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide can be characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also commonly used to predict and analyze the molecular geometry, vibrational frequencies, and electronic structure, providing insights into the compound's chemical behavior (Inkaya et al., 2018).

Chemical Reactions and Properties

Compounds with the benzamide and thiazole cores are known to undergo various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Their reactivity can be tuned by substituents on the thiazole ring or the benzamide moiety, making them versatile intermediates in organic synthesis (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, can be influenced by their molecular structure. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are used to study these properties, providing valuable information for material science and pharmaceutical formulation (Inkaya et al., 2018).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gaps, and electrostatic potential maps, derived from computational studies, provide insights into the chemical reactivity and interaction of these compounds with biological targets. Molecular docking studies can further elucidate their potential binding mechanisms, aiding in the design of more effective molecules (Thumula et al., 2020).

作用機序

Mode of Action

It has been suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . It is also suggested that it may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

Given its potential role in rho/srf pathway inhibition, it may impact cellular processes regulated by this pathway, including cell cycle progression, apoptosis, and cellular migration .

Result of Action

Given its potential role in rho/srf pathway inhibition, it may have effects on cellular processes regulated by this pathway .

Action Environment

Like all drugs, its action and efficacy could potentially be influenced by a variety of factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease being treated .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSEPGLAUSVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)

![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)

![N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297488.png)

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)

![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)

![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)

![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)

![3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5297566.png)

![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)